2-Bromochlorobenzene-d4

Isotope Dilution Mass Spectrometry Environmental Analysis Quantitative Metabolomics

2-Bromochlorobenzene-d4 (CAS 1219795-51-3) is a deuterium-labeled halogenated aromatic compound, specifically a tetradeuterated analog of 1-bromo-2-chlorobenzene. It has a molecular weight of 195.48 g/mol and the molecular formula C6D4BrCl.

Molecular Formula C6H4BrCl
Molecular Weight 195.48 g/mol
Cat. No. B12395928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromochlorobenzene-d4
Molecular FormulaC6H4BrCl
Molecular Weight195.48 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)Br
InChIInChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
InChIKeyQBELEDRHMPMKHP-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Bromochlorobenzene-d4: A Deuterated Halogenated Benzene Standard for Precise Analytical Quantification


2-Bromochlorobenzene-d4 (CAS 1219795-51-3) is a deuterium-labeled halogenated aromatic compound, specifically a tetradeuterated analog of 1-bromo-2-chlorobenzene . It has a molecular weight of 195.48 g/mol and the molecular formula C6D4BrCl . As a stable isotopologue, it is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for quantitative analysis .

Workflow Isotope dilution mass spectrometry (IDMS) and NMR quantification
Selection Perdeuterated ortho-halogenated aromatic internal standard
Use Context GC-MS, LC-MS, and NMR with precise mass shift and co-elution

Why Unlabeled 2-Bromochlorobenzene Cannot Replace 2-Bromochlorobenzene-d4 in Quantitative Analytical Workflows


Generic (unlabeled) 2-bromochlorobenzene cannot substitute for 2-bromochlorobenzene-d4 in quantitative analytical applications due to its inability to serve as an isotopically distinct internal standard . The deuterium atoms in the labeled analog provide a unique mass difference (+4 Da) and eliminate proton NMR signals, which are essential for accurate isotope dilution mass spectrometry (IDMS) and for providing a clear, interference-free baseline in NMR experiments . This differentiation is critical for precise quantification and unambiguous identification in complex matrices .

Substitute
Mismatch Risk
Protiated 2-bromochlorobenzene
No mass shift prevents deconvolution of analyte and ISTD signals
4-Bromochlorobenzene-d4 (para isomer)
Different retention time may compromise matrix-effect correction
4-Bromofluorobenzene (non-deuterated surrogate)
Distinct ionization and fragmentation lead to unpredictable response factors

Quantitative Evidence for 2-Bromochlorobenzene-d4: Comparative Performance Data for Analytical Method Development and Procurement


Mass Spectrometry: Distinct +4 Da Mass Shift Enables Definitive Resolution from Unlabeled Analog

The primary differentiator for 2-Bromochlorobenzene-d4 in mass spectrometry is its exact mass of 193.94360 Da, which provides a distinct +4 Da shift from the unlabeled analog (1-bromo-2-chlorobenzene, exact mass 189.91849 Da) . This mass difference ensures complete baseline resolution in mass spectra, eliminating any potential signal overlap or interference from the analyte . In GC-MS, this allows for precise isotope dilution quantification of bromochlorobenzene compounds in complex environmental or biological samples .

Mass shift
Head-to-head
+4 Da (C₆D₄BrCl vs. C₆H₄BrCl), isotopic enrichment ≥98 atom% D
Enables baseline MS resolution for IDMS
Isotopic enrichment verified per CoA
Isotope Dilution Mass Spectrometry Environmental Analysis Quantitative Metabolomics

Nuclear Magnetic Resonance (NMR): Complete Signal Suppression in the ¹H Spectrum for Interference-Free Analysis

In ¹H NMR spectroscopy, unlabeled 2-bromochlorobenzene produces signals from its four aromatic protons in the ~7-8 ppm region, which can overlap with analyte signals . 2-Bromochlorobenzene-d4, with a deuterium enrichment of ≥98 atom % D, has these proton signals completely eliminated . This allows for the use of the compound as a deuterated solvent for reaction monitoring or as an internal standard without contributing unwanted proton resonances .

Co-elution
Class-level
Near-identical Kovats RI; ortho-isotopologue co-elutes, para isomer shows retention time drift
Only exact isotopologue ensures matrix correction fidelity
Class-level retention index inference
Quantitative NMR Reaction Monitoring Solvent Suppression

Synthesis of Labeled Standards: Enables Production of High-Purity Ketamine-d4 Metabolite with >99.9% Purity

A patent application demonstrates that using 2-bromochlorobenzene-d4 as a starting material enables the synthesis of high-purity ketamine-d4 (>99.9%), a critical internal standard for forensic and clinical toxicology . The synthesis proceeds through transmetalation, acylation, bromination, and amination . In contrast, the unlabeled 2-bromochlorobenzene is a widely used starting material for unlabeled arylpiperidines but cannot yield the deuterated isotopologue needed for precise MS quantification .

Chemoselectivity
Class-level
Br/Cl coupling ratio estimated >10:1 for ortho isomer under standard Suzuki conditions
Ortho pattern provides regiochemical control for sequential couplings
Para isomer lacks differential reactivity
Forensic Toxicology Pharmaceutical Analysis Metabolic Tracing

Supplier Certification: Guaranteed Isotopic Enrichment of 98 atom % D for Reliable Performance

The practical utility of a deuterated standard is directly tied to its isotopic enrichment level. Reputable vendors, such as CDN Isotopes and Bidepharm, certify 2-Bromochlorobenzene-d4 with a minimum isotopic enrichment of 98 atom % D . This contrasts with lower-grade deuterated compounds or those without a specified enrichment level, which can introduce significant errors in quantification due to the presence of residual unlabeled molecules .

Physical properties
Cross-study comparable
Δ density ≈ +0.03 g/mL; Δ boiling point ≈ -0.6 °C
Gravimetric calibration requires deuterated density values
Systematic bias if protiated density used
Quality Assurance Method Validation Supply Chain Reliability

Validated Application Scenarios for 2-Bromochlorobenzene-d4 in Advanced Analytical and Synthetic Workflows


High-Accuracy LC-MS/MS Quantification of Bromochlorobenzene Environmental Contaminants

As a +4 Da mass-labeled internal standard, 2-Bromochlorobenzene-d4 is ideally suited for isotope dilution LC-MS/MS or GC-MS analysis of bromochlorobenzene residues in water, soil, or biota . Its distinct mass prevents cross-talk with the native analyte channel, ensuring precise quantification with minimal matrix effects, even at trace (ppt) levels .

Interference-Free ¹H NMR Reaction Monitoring and Quantitative Analysis

Its use as a deuterated solvent for monitoring chemical reactions, particularly those involving aryl halides, allows chemists to acquire clean ¹H NMR spectra without the need for solvent suppression techniques . The elimination of aromatic proton signals from the standard provides a flat baseline in the critical 7-8 ppm region, enabling accurate integration of product and byproduct signals.

Synthesis of Deuterated Internal Standards for Forensic and Clinical Toxicology

This compound serves as a validated starting material for the synthesis of high-purity deuterated drug standards, such as ketamine-d4 and its metabolites . These standards are essential for developing and validating accurate LC-MS/MS methods for drug quantification in biological fluids, where precise isotope ratio measurement is required for legal and clinical decision-making.

Tracer Studies for Industrial Byproduct Fate and Environmental Transport

The unique isotopic signature of 2-Bromochlorobenzene-d4 enables its use as a conservative tracer to study the fate and transport of halogenated aromatic compounds in complex industrial waste streams or environmental matrices . Its chemical similarity to native pollutants, combined with its distinct MS detectability, makes it an effective tool for partitioning and degradation studies.

Application
Selection Property
Validation Focus
Environmental water/soil analysis
Matched SIL-IS with co-elution
Matrix-effect correction and recovery
Deuterium-labeled intermediate synthesis
Ortho-bromo-chloro chemoselectivity
Regiochemical fidelity in sequential coupling
NMR quantification of aromatics
Perdeuteration for clean baseline
Residual proton signal assessment
High-throughput multi-residue analysis
Non-flammable, ambient storage stability
Calibration integrity in long sequences
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